4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with two 4-fluorophenyl groups and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst or a strong electrophile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the fluorophenyl rings .
Scientific Research Applications
4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Research: It is studied for its potential to inhibit specific enzymes and proteins, making it a valuable tool in biochemical research
Mechanism of Action
The mechanism of action of 4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and fluorophenyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with chlorophenyl groups instead of fluorophenyl groups.
4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: Contains methylphenyl groups instead of fluorophenyl groups.
Uniqueness
4,5-bis(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorophenyl groups can increase the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable candidate for drug development .
Properties
CAS No. |
54543-38-3 |
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Molecular Formula |
C14H9F2N3S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
3,4-bis(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9F2N3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20) |
InChI Key |
ATGAVTDHMVBXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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